6-(Pyridin-3-yl)pyridin-3-amine

Vue d'ensemble

Description

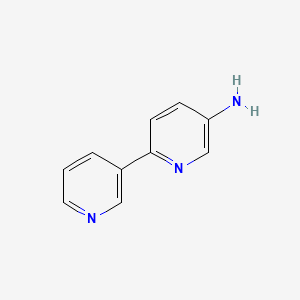

6-(Pyridin-3-yl)pyridin-3-amine is a chemical compound characterized by its two pyridine rings, which are fused together. This structure imparts unique chemical properties that make it valuable in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Pyridin-3-yl)pyridin-3-amine typically involves the reaction of pyridine derivatives under controlled conditions. One common method is the Chichibabin pyridine synthesis , where a pyridine ring is formed by the reaction of an aldehyde with ammonia and acetylene.

Industrial Production Methods: On an industrial scale, the compound is produced through optimized chemical reactions that ensure high yield and purity. These methods often involve the use of catalysts and specific reaction conditions to achieve the desired product.

Analyse Des Réactions Chimiques

Substitution Reactions

The compound’s structure allows for selective substitution at specific positions, driven by the presence of reactive sites such as nitrogen atoms and aromatic rings.

Key findings:

-

Substitution at position 2 is favored due to steric and electronic factors .

-

Bromine substituents (e.g., in analogs) enable selective coupling reactions .

Coupling Reactions

The compound participates in metal-catalyzed coupling reactions, which expand its functionalization potential.

Mechanistic insights:

-

Palladium catalysts enable bond formation between carbon–nitrogen and carbon–carbon centers .

-

Chemoselectivity is controlled by steric hindrance and electronic effects .

Oxidation and Reduction

Functional group transformations are critical for modifying the compound’s reactivity and bioactivity.

| Reaction Type | Reagents/Conditions | Products | Yield/Selectivity | Reference |

|---|---|---|---|---|

| Oxidation | Hydrogen peroxide, acetic acid | Pyridine N-oxide derivatives | Quantitative (stabilized intermediates) | |

| Reduction | Sodium borohydride, LiAlH₄ | Pyridine amine derivatives | High yield (de-bromination in analogs) |

Notable trends:

-

Oxidation enhances electrophilicity for subsequent nucleophilic attacks.

-

Reduction facilitates amine functionalization, critical for bioactivity optimization.

Cyclization and Heterocyclization

The compound’s structure enables the formation of fused aromatic systems through ring-closing reactions.

Key advancements:

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

Antitrypanosomal Activity

Recent studies have highlighted the antitrypanosomal properties of derivatives related to 6-(Pyridin-3-yl)pyridin-3-amine. For instance, a related compound demonstrated significant activity against Trypanosoma brucei, with an IC50 value of 0.38 μM, indicating its potential as a lead compound for developing treatments for African sleeping sickness . The selectivity and low toxicity towards mammalian cells further enhance its profile as a promising candidate for drug development.

Antimalarial Properties

Compounds derived from similar pyridine scaffolds have shown efficacy against Plasmodium falciparum, the causative agent of malaria. A related trisubstituted pyrimidine exhibited a 96% reduction in parasitemia in mouse models, suggesting that modifications to the pyridine structure may enhance antimalarial activity . This indicates that this compound could be a valuable scaffold for developing new antimalarial agents.

Biological Studies

The compound is also utilized in various biological studies, particularly in understanding receptor-ligand interactions and cellular mechanisms.

Inhibition of Protein Geranylgeranylation

Research has shown that derivatives of this compound can inhibit Rab geranylgeranyl transferase (RGGT), which is crucial in cancer cell signaling pathways. The efficacy of these compounds was evaluated using HeLa cells, where several analogs displayed significant cytotoxic effects, indicating their potential role in cancer therapy .

Receptor Binding Studies

The structural characteristics of this compound make it suitable for studying interactions with various biological receptors. Its ability to modulate receptor activity can provide insights into drug-receptor binding mechanisms, which is essential for drug design and development.

Synthesis of Novel Compounds

This compound serves as a versatile building block in organic synthesis. Its derivatives can be synthesized to create compounds with enhanced biological activities or novel properties.

Synthesis of Phosphonocarboxylate Derivatives

Recent studies have focused on synthesizing phosphonocarboxylate derivatives from related pyridine compounds. These derivatives have shown promise as inhibitors of RGGT, demonstrating the utility of this compound as a precursor in medicinal chemistry .

Data Summary Table

Mécanisme D'action

The mechanism by which 6-(Pyridin-3-yl)pyridin-3-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, influencing biological processes.

Comparaison Avec Des Composés Similaires

6-(Pyridin-3-yl)pyridin-3-amine is unique due to its fused pyridine rings, which confer distinct chemical properties compared to other similar compounds. Some similar compounds include:

2,6-Bis(pyridin-3-yl)pyridine

3,5-Di(pyridin-3-yl)pyridine

4,4'-Bipyridine

These compounds share structural similarities but differ in their chemical behavior and applications.

Activité Biologique

6-(Pyridin-3-yl)pyridin-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article examines the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features two pyridine rings connected by an amine group. This structure may contribute to its diverse biological activities, including anticancer properties and antimicrobial effects.

Anticancer Activity

Several studies have investigated the anticancer potential of pyridine derivatives, including this compound. The compound has been evaluated for its ability to inhibit Bcr-Abl, a tyrosine kinase associated with certain leukemias. Preliminary results indicate that compounds with similar structures exhibit significant anticancer activity, suggesting that this compound may also possess similar properties .

Table 1: Anticancer Activity of Pyridine Derivatives

| Compound | Activity (IC50) | Target |

|---|---|---|

| This compound | TBD | Bcr-Abl |

| Compound A2 | 0.5 µM | Bcr-Abl |

| Compound A8 | 0.8 µM | Bcr-Abl |

Note: TBD = To Be Determined

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Research indicates that pyridine derivatives can exhibit selective antibacterial properties against various pathogens, including Chlamydia trachomatis. The introduction of specific substituents on the pyridine ring significantly enhances antibacterial activity .

Table 2: Antimicrobial Activity of Pyridine Derivatives

| Compound | Activity (MIC) | Target Pathogen |

|---|---|---|

| This compound | TBD | Chlamydia trachomatis |

| Sulfonylpyridine A | 16 µg/mL | N. meningitidis |

| Sulfonylpyridine B | 8 µg/mL | H. influenzae |

Note: MIC = Minimum Inhibitory Concentration

Structure-Activity Relationship (SAR)

The biological activity of pyridine derivatives is often influenced by their structural modifications. Studies have shown that the presence of electron-withdrawing groups can enhance activity against cancer cells and bacteria .

Key Findings:

- Substituents: Halogen or electron-withdrawing groups improve binding affinity and biological activity.

- Ring Structure: The dual-pyridine structure may facilitate interactions with biological targets.

Case Studies

- Bcr-Abl Inhibition Study : A series of pyridine derivatives were synthesized and tested for their ability to inhibit Bcr-Abl. The results indicated that compounds with similar structures to this compound showed promising inhibitory effects, supporting further exploration of this compound in cancer therapy .

- Antichlamydial Activity : Derivatives based on the pyridine scaffold were evaluated for their efficacy against Chlamydia trachomatis, revealing that certain modifications led to selective inhibition without affecting host cell viability .

Propriétés

IUPAC Name |

6-pyridin-3-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-9-3-4-10(13-7-9)8-2-1-5-12-6-8/h1-7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAQALCKYBOJWEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.